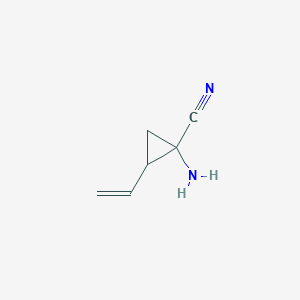
Tribromure de 1-butyl-3-méthylimidazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-3-methylimidazol-3-ium;tribromide is a chemical compound with the molecular formula C8H15Br3N2. It is an ionic liquid, characterized by its ability to exist in a liquid state at relatively low temperatures. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents .
Applications De Recherche Scientifique
1-butyl-3-methylimidazol-3-ium;tribromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent in organic synthesis, offering high selectivity and reactivity.
Medicine: While specific medical applications are less documented, its role in facilitating chemical reactions can be leveraged in pharmaceutical synthesis.
Mécanisme D'action
Target of Action
1-Butyl-3-methylimidazolium Tribromide is a type of ionic liquid It’s known to interact with various substances, including gelatin , to form ion jelly, a quasi-solid material used in chemoresistive gas sensors .
Mode of Action
The compound interacts with its targets through a process known as gelation . In this process, 1-Butyl-3-methylimidazolium Tribromide undergoes a reaction with gelatin to form a quasi-solid material, ion jelly . This interaction results in changes in the physical state of the compound and its targets, leading to the formation of a new material with different properties .
Biochemical Pathways
The formation of ion jelly suggests that it may influence the structural and conformational properties of biomolecules like gelatin . The downstream effects of these interactions could potentially influence the functionality of these biomolecules and the biochemical pathways they are involved in.
Result of Action
The primary result of the action of 1-Butyl-3-methylimidazolium Tribromide is the formation of ion jelly when it interacts with gelatin . This ion jelly is a quasi-solid material that can be used in chemoresistive gas sensors . The molecular and cellular effects of this compound’s action would depend on the specific context and environment in which it is used.
Action Environment
The action, efficacy, and stability of 1-Butyl-3-methylimidazolium Tribromide can be influenced by various environmental factors. For instance, the formation of ion jelly suggests that the presence of certain biomolecules (like gelatin) in the environment can significantly influence its action . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and efficacy.
Méthodes De Préparation
1-butyl-3-methylimidazol-3-ium;tribromide can be synthesized through a two-step process:
Analyse Des Réactions Chimiques
1-butyl-3-methylimidazol-3-ium;tribromide undergoes various chemical reactions, including:
Bromination: It acts as a brominating agent, facilitating the addition of bromine to organic substrates.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less documented.
Substitution: It can undergo nucleophilic substitution reactions, where the tribromide ion can be replaced by other nucleophiles.
Common reagents used in these reactions include bromine, ethyl acetate, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.
Comparaison Avec Des Composés Similaires
1-butyl-3-methylimidazol-3-ium;tribromide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium Bromide: Unlike the tribromide, this compound is a neutral ionic liquid and is used as a solvent and in gelation reactions.
1-Butyl-3-methylimidazolium Nitrate: This compound has different anionic properties and is used in various crystallographic studies.
1-Butyl-3-methylimidazolium Thiocyanate: This ionic liquid has applications in ammonia sorption and high-pressure CO2 removal processes.
The uniqueness of 1-butyl-3-methylimidazol-3-ium;tribromide lies in its tribromide ion, which provides distinct reactivity and selectivity in bromination reactions.
Propriétés
Numéro CAS |
820965-08-0 |
|---|---|
Formule moléculaire |
C8H15Br3N2-2 |
Poids moléculaire |
378.93 g/mol |
Nom IUPAC |
1-butyl-3-methylimidazol-3-ium;tribromide |
InChI |
InChI=1S/C8H15N2.3BrH/c1-3-4-5-10-7-6-9(2)8-10;;;/h6-8H,3-5H2,1-2H3;3*1H/q+1;;;/p-3 |
Clé InChI |
RHSQXXVEZYTZHB-UHFFFAOYSA-K |
SMILES |
CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[Br-].[Br-].[Br-] |
SMILES canonique |
CCCCN1C=C[N+](=C1)C.[Br-].[Br-].[Br-] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



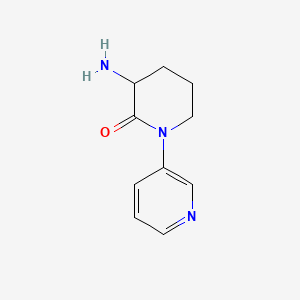
![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)
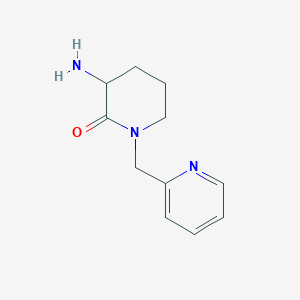
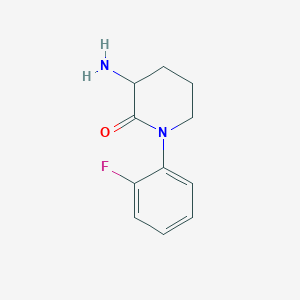
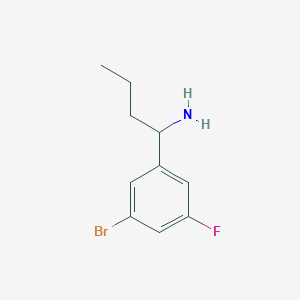
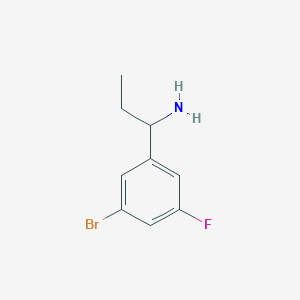
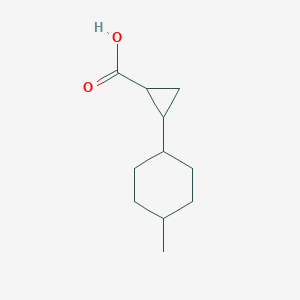
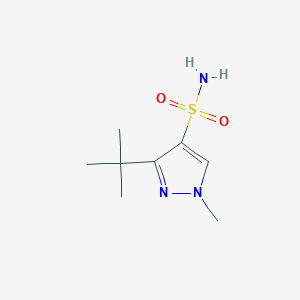
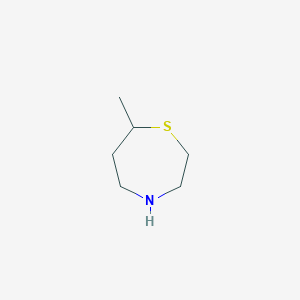
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)
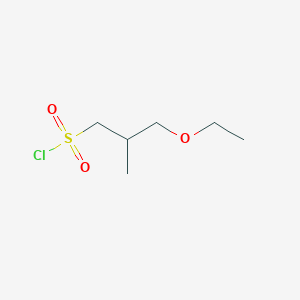
![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)
